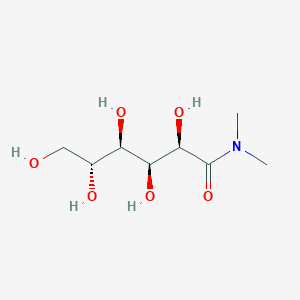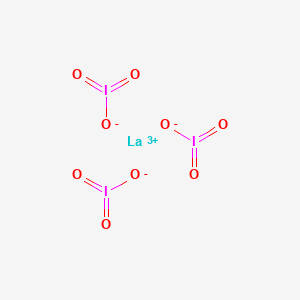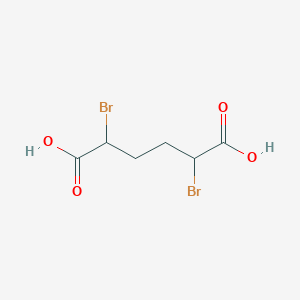![molecular formula C12H20O3 B084631 [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-63-4](/img/structure/B84631.png)
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is a chemical compound that has been the focus of scientific research due to its potential uses in various fields.
作用机制
The mechanism of action of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has several advantages for lab experiments. For example, it is readily available and relatively easy to synthesize. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have applications in the field of catalysis, as a chiral building block for the synthesis of new materials. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on various biochemical and physiological processes.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses of this compound.
合成方法
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate can be synthesized through a multistep process involving the use of various reagents and catalysts. One such method involves the use of a bicyclo[4.1.0]hept-2-ene derivative as a starting material, which undergoes a series of reactions to yield the final product.
科学研究应用
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a chiral building block in the synthesis of biologically active compounds. It has also been studied for its potential use as a starting material in the synthesis of natural products.
属性
CAS 编号 |
10309-63-4 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12+/m1/s1 |
InChI 键 |
ULLVLQDHBOHWGJ-KLBPJQLPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
规范 SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
其他 CAS 编号 |
10309-63-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




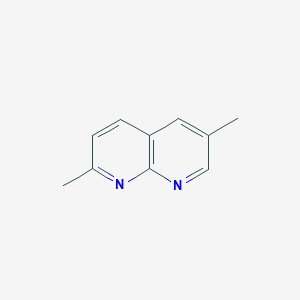
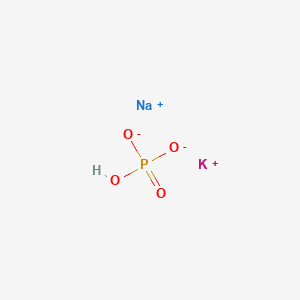

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
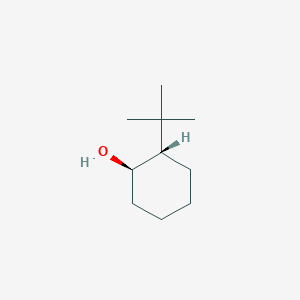

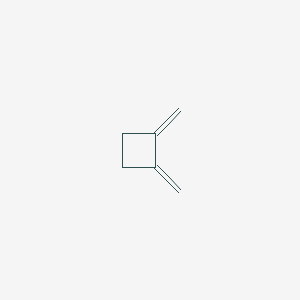

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
